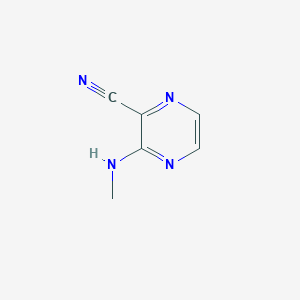

3-(Methylamino)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Methylamino)pyrazine-2-carbonitrile is an organic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains both a methylamino group and a nitrile group attached to the pyrazine ring

Wirkmechanismus

Mode of Action

mentagrophytes increases with its lipophilicity . This suggests that the compound may interact with its targets in a lipophilic environment, possibly by integrating into lipid membranes or binding to lipophilic sites on proteins.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Methylamino)pyrazine-2-carbonitrile is currently lacking . The compound’s lipophilicity suggests that it may be well-absorbed and distributed in the body, but further studies are needed to confirm this and to determine its metabolic fate and excretion routes.

Result of Action

The primary known effect of this compound is its antifungal activity against T. mentagrophytes

Action Environment

The action of this compound is influenced by the lipophilicity of its environment . This suggests that factors affecting the lipophilicity of the compound’s environment, such as the presence of lipids or other lipophilic substances, may influence its action, efficacy, and stability.

Vorbereitungsmethoden

The synthesis of 3-(Methylamino)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the aminodehalogenation reaction, where a halogenated pyrazine derivative is reacted with a methylamine source under microwave-assisted conditions. This method offers higher yields and shorter reaction times compared to conventional heating methods . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Analyse Chemischer Reaktionen

3-(Methylamino)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidote for Cyanide Poisoning

One of the most notable applications of 3-(Methylamino)pyrazine-2-carbonitrile is its potential use as an antidote for cyanide poisoning. The compound acts as a nucleophile, forming a complex with cyanide ions, which can then be safely excreted from the body. This mechanism of action involves the formation of a Schiff base with cyanide, providing advantages over traditional treatments like sodium thiosulfate, which has slower reaction kinetics and potential side effects.

Antimicrobial Activity

Research indicates that this compound exhibits inhibitory effects on key enzymes involved in bacterial metabolic pathways. This suggests its potential application in developing new antimicrobial therapies. Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating significant biological activity .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It can be utilized in reactions to create derivatives that possess diverse biological activities. For example, it has been involved in synthesizing N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, which have shown promising antimicrobial and antiviral activities .

Chemical Research

Enzyme Inhibition Studies

this compound has been evaluated for its ability to inhibit specific enzymes critical to various biological processes. For instance, it has been tested against photosynthetic electron transport (PET) in plant chloroplasts, revealing its potential to disrupt photosynthesis through enzyme inhibition .

Case Study 1: Cyanide Antidote Development

- Objective: To evaluate the efficacy of this compound as a cyanide antidote.

- Methodology: In vitro studies were conducted to assess the binding affinity of the compound to cyanide ions compared to sodium thiosulfate.

- Findings: The compound demonstrated a higher affinity for cyanide ions and faster reaction kinetics than sodium thiosulfate, suggesting it could be a more effective treatment option.

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

- Objective: To investigate the antimicrobial properties of derivatives of this compound.

- Methodology: A series of derivatives were synthesized and tested for their MIC values against Mycobacterium tuberculosis H37Rv.

- Findings: Compounds exhibited MIC values as low as 25 μg/mL, indicating significant antimicrobial activity and potential for further development into therapeutic agents .

Data Tables

Vergleich Mit ähnlichen Verbindungen

3-(Methylamino)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

3-Aminopyrazine-2-carbonitrile: Lacks the methylamino group but shares the pyrazine and nitrile functionalities.

3-(Dimethylamino)pyrazine-2-carbonitrile: Contains an additional methyl group on the amino nitrogen, which may alter its chemical and biological properties.

3-(Ethylamino)pyrazine-2-carbonitrile: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and applications.

Biologische Aktivität

3-(Methylamino)pyrazine-2-carbonitrile (CAS No. 63352-06-7) is a pyrazine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a methylamino group and a carbonitrile functional group, has been explored in various studies for its pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that pyrazine derivatives, including this compound, exhibit broad-spectrum antimicrobial activity. A study highlighted that various pyrazines demonstrated significant efficacy against bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 25 | Antibacterial |

| 2,5-bis(1-methylethyl)-pyrazine | Varies | Antimicrobial |

| Various N-alkyl pyrazines | Varies | Antitubercular |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that certain pyrazine derivatives can inhibit cancer cell growth in vitro. For instance, compounds derived from pyrazines have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazine structure can enhance their biological activity .

Case Study: Inhibition of Cancer Cell Growth

A series of experiments conducted on different cancer cell lines demonstrated that modifications in the alkyl chain length of pyrazine derivatives significantly influenced their anticancer activity. For example, compounds with longer alkyl chains exhibited increased potency compared to their shorter counterparts .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets within microbial and cancer cells, potentially modulating enzyme activity or disrupting cellular processes essential for growth and survival.

Pharmacological Studies

Pharmacological evaluations have indicated that derivatives of this compound possess favorable pharmacokinetic profiles. For instance, studies have shown that certain derivatives maintain stability in biological systems while demonstrating selective inhibition of target enzymes involved in disease processes .

Table 2: Pharmacokinetic Properties of Pyrazine Derivatives

| Compound | Stability (min) | Selectivity Ratio (CHK1/CHK2) |

|---|---|---|

| This compound | >30 | >400 |

| Other Pyrazine Derivatives | Varies | Varies |

Eigenschaften

IUPAC Name |

3-(methylamino)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-8-6-5(4-7)9-2-3-10-6/h2-3H,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZALWJYZYLTEMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63352-06-7 |

Source

|

| Record name | 3-(methylamino)pyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.